![molecular formula C10H11ClFNO B1627802 3-chloro-N-(5-fluoro-2-methylphenyl)propanamide CAS No. 908494-83-7](/img/structure/B1627802.png)
3-chloro-N-(5-fluoro-2-methylphenyl)propanamide
Overview
Description
“3-chloro-N-(5-fluoro-2-methylphenyl)propanamide” is a chemical compound with the CAS Number: 908494-83-7 . It has a molecular weight of 215.65 and its molecular formula is C10H11ClFNO . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for “3-chloro-N-(5-fluoro-2-methylphenyl)propanamide” is 1S/C10H11ClFNO/c1-7-2-3-8(12)6-9(7)13-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,13,14) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Pharmacological Applications
- Neurokinin-1 Receptor Antagonism : Compounds with similar structural motifs have been explored for their potential as neurokinin-1 (NK1) receptor antagonists. These compounds have shown effectiveness in preclinical tests relevant to clinical efficacy in conditions such as emesis and depression, indicating their potential for oral and intravenous administration in clinical settings (Harrison et al., 2001).
Drug Metabolism Studies
- Selective Androgen Receptor Modulator (SARM) Metabolism : Research into the pharmacokinetics and metabolism of specific SARMs, which share structural similarities with 3-chloro-N-(5-fluoro-2-methylphenyl)propanamide, has provided insights into their absorption, distribution, metabolism, and excretion in rats. Such studies are crucial for understanding the safety and efficacy profiles of these compounds for potential therapeutic applications (Wu et al., 2006).
Ligand-Receptor Interaction Studies
- Androgen Receptor Interaction : Investigations into compounds acting as selective androgen receptor modulators have highlighted their potential for applications in hormonal male contraception and therapeutic interventions for androgen-dependent diseases. These studies emphasize the role of structural modifications in enhancing receptor binding affinity and selectivity, suggesting a framework for the design of new therapeutic agents (Jones et al., 2009).
properties
IUPAC Name |
3-chloro-N-(5-fluoro-2-methylphenyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c1-7-2-3-8(12)6-9(7)13-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVMVSBNTJTGOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588478 | |
Record name | 3-Chloro-N-(5-fluoro-2-methylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(5-fluoro-2-methylphenyl)propanamide | |
CAS RN |
908494-83-7 | |
Record name | 3-Chloro-N-(5-fluoro-2-methylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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